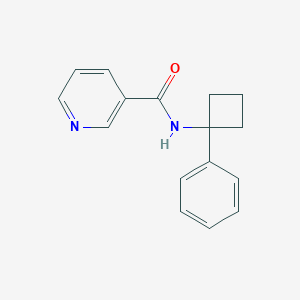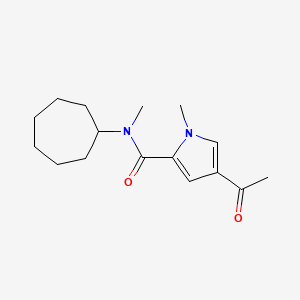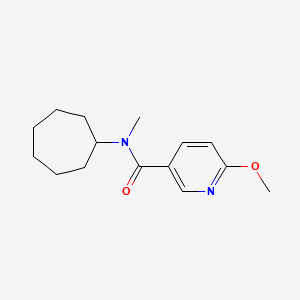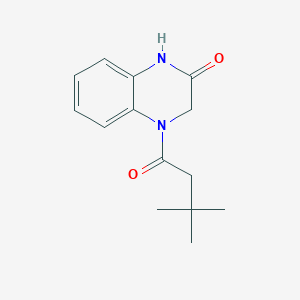
N-(1-phenylcyclobutyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylcyclobutyl)pyridine-3-carboxamide, also known as CPP or CPP-115, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on brain function and behavior.
Mechanism of Action
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 acts as a potent inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 leads to an increase in GABA levels, which can enhance GABAergic neurotransmission and modulate brain function and behavior.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have a range of biochemical and physiological effects in animal models and humans. Studies have demonstrated that N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can increase GABA levels in the brain, which can have a range of effects on brain function and behavior, including reducing anxiety and enhancing cognitive function. Additionally, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for the specific modulation of GABAergic neurotransmission. Additionally, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also limitations to the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 in lab experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115. One area of interest is the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 for the treatment of addiction, particularly for drugs of abuse that act on the GABAergic system. Additionally, there is potential for the development of new compounds based on the structure of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 that may have improved pharmacokinetic properties or greater selectivity for GABA-AT. Finally, there is interest in further elucidating the mechanisms by which N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 modulates GABAergic neurotransmission and its effects on brain function and behavior.
Synthesis Methods
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 1-phenylcyclobutanecarboxylic acid with pyridine-3-carboxylic acid, followed by conversion to the amide using appropriate reagents. Other methods involve the use of intermediates such as 1-phenylcyclobutanecarboxylic acid chloride or 1-phenylcyclobutanecarboxylic acid anhydride.
Scientific Research Applications
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been the subject of extensive research in the field of neuroscience due to its potential therapeutic applications. Studies have shown that N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can increase GABA levels in the brain, which can have a range of effects on brain function and behavior. This has led to investigations into the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 for the treatment of a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
properties
IUPAC Name |
N-(1-phenylcyclobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(13-6-4-11-17-12-13)18-16(9-5-10-16)14-7-2-1-3-8-14/h1-4,6-8,11-12H,5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNOVCFACOSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)

![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)






![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)

